乙酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl oxamate has been reported through various methods, including the oxidative carbonylation of piperidine and ethanol using a Pd/C catalyst under phosphine ligand-free conditions, followed by hydrogenation with Milstein's catalyst. This process demonstrates an innovative strategy for producing ethylene glycol by selective upgrading of C1 chemicals (Satapathy, Gadge, & Bhanage, 2017).

Molecular Structure Analysis

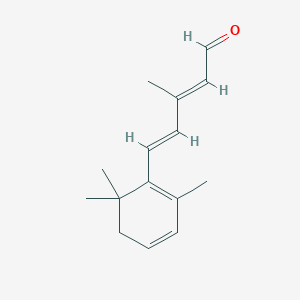

Ethyl oxamate's molecular structure has been studied through various methods, including X-ray crystallography, which has revealed its capacity to form nearly coplanar arrangements due to intramolecular hydrogen-bonding interactions. This structural characteristic is essential for understanding the compound's reactivity and its ability to form complex molecular assemblies (García-Báez, Gómez-Castro, Höpfl, Martínez-Martínez, & Padilla-Martínez, 2003).

Chemical Reactions and Properties

Ethyl oxamate is utilized in the synthesis of oxamato(-1) and μ-oxamato(-2) complexes, highlighting its role in forming novel polymeric and monomeric oxamato complexes. This reactivity underscores the compound's significance in the development of materials with potential applications in catalysis and materials science (Veltsistas, Perlepes, Karayannis, & Tsangaris, 1990).

Physical Properties Analysis

The physical properties of ethyl oxamate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Although specific studies on these properties were not identified in the current literature search, understanding these physical characteristics is essential for practical applications in synthesis and material science.

Chemical Properties Analysis

Ethyl oxamate's chemical properties, particularly its reactivity with other compounds, play a significant role in synthetic chemistry. For example, its reaction with anthranilic acid derivatives to form esters or amides demonstrates its utility in organic synthesis, providing a straightforward method for preparing alkyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylates (Shemchuk, Chernykh, Arzumanov, & Krys’kiv, 2007).

科学研究应用

合成无机络合物:乙酰草酸乙酯用于合成无机草酸酯络合物、新颖的μ-草酸酯(-2)络合物和单核草酸酯(-1)络合物(Veltsistas, Perlepes, Karayannis, & Tsangaris, 1990)。

抑制乳酸脱氢酶活性:化合物乙基-N-苄基-甲基-草酸乙酯对棘球蚴的乳酸脱氢酶活性具有抑制作用,影响寄主的肌肉系统和表皮(Sarciron et al., 1990)。

乙二醇合成:乙酰草酸乙酯参与了草酸酯介导的催化加氢反应,这是一种从C1化学品合成乙二醇的有前途的替代方法(Satapathy, Gadge, & Bhanage, 2017)。

医学应用:对克氏锥虫有效,减少急性感染小鼠内源性阿马斯蒂戈特和寄生虫血症(Aguirre-Alvarado et al., 2010)。

稳定金属络合物:基于乙酰草酸乙酯的配体稳定了单核到四核络合物中的MI/II和MII/III偶联,适用于电化学络合方法(Weheabby et al., 2019)。

有机合成:它参与与氰乙酸酯、-氰乙酰胺和1-氰乙酰吡咯烷的反应,形成各种化合物,表明其在有机合成中的作用(Hachiyama et al., 1983)。

在生育控制和癌症治疗中的潜力:由于其对LDH-C4的选择性抑制作用,草酸酯类似物在生育控制和癌症治疗中具有潜在应用价值(Rodríguez-Páez et al., 2011)。

N-芳基草酸酯的合成方法:使用乙酰乙酸乙酯和四乙酸二铑将N-烷基化苯胺转化为N-芳基草酸酯是一个显著的合成方法(Zhu, Zhang, Xin, & Yan, 2013)。

化学反应研究:乙酰草酸乙酯与二烷基草酸酯和间苯二甲酸衍生物发生反应,表明其在化学反应研究中的实用性(Shemchuk, Chernykh, Arzumanov, & Krys’kiv, 2007)。

脱羰基研究:它经历快速的脱羰基反应,产生不稳定的碳酸酰和乙烯,这是物理有机化学中的重要反应(Mora, Loroño, Córdova, & Chuchani, 2006)。

草酸酯的合成:乙酰草酸氯用于合成源自5-氨基吡唑的草酸酯,为杂环化学领域做出贡献(Peet, 1986)。

超分子结构研究:乙基-N-苯基草酸乙酯通过分子间氢键形成独特的超分子结构,对分子相互作用的研究很重要(García-Báez E et al., 2003)。

作用机制

Target of Action

Ethyl oxamate, also known as Oxamic acid ethyl ester , is a derivative of Oxamate . Oxamate is a competitive inhibitor of the enzyme lactate dehydrogenase (LDH) . LDH plays a crucial role in the conversion process of pyruvate into lactate . Therefore, Ethyl oxamate, being a derivative of Oxamate, is likely to target LDH as well.

Mode of Action

Ethyl oxamate, similar to Oxamate, is a pyruvate analogue that directly inhibits the LDH-catalyzed conversion process of pyruvate into lactate . By inhibiting LDH, Ethyl oxamate effectively halts the production of lactate .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl oxamate is the glycolytic pathway . LDH, the target of Ethyl oxamate, is a key enzyme in this pathway, catalyzing the conversion of pyruvate, the end product of glycolysis, into lactate. By inhibiting LDH, Ethyl oxamate disrupts this conversion, leading to a decrease in lactate production . This can have downstream effects on various cellular processes, including energy production and pH regulation.

Pharmacokinetics

As a small molecule with a molecular weight of 1171033 , it is reasonable to hypothesize that Ethyl oxamate could be well absorbed and distributed in the body

Result of Action

The inhibition of LDH by Ethyl oxamate leads to a decrease in lactate production . This can have significant molecular and cellular effects. For instance, in the context of cancer, high levels of lactate are often associated with tumor growth and progression. Therefore, reducing lactate production through LDH inhibition could potentially slow down tumor growth . Furthermore, studies have shown that Oxamate treatment can increase the infiltration of activated CD8+ T cells in the tumor, enhancing the therapeutic effects of certain treatments .

安全和危害

Ethyl oxamate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

属性

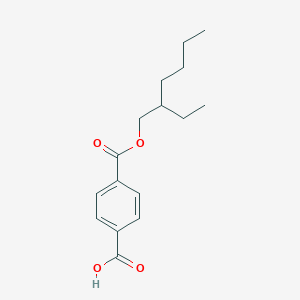

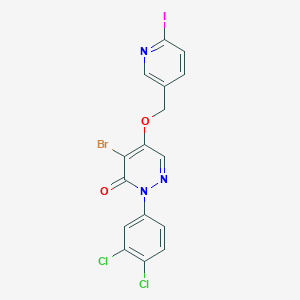

IUPAC Name |

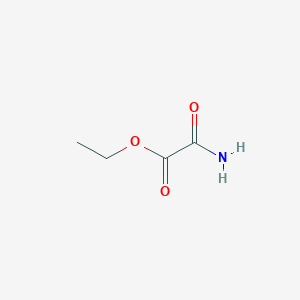

ethyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMZBHSKPLVQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210698 | |

| Record name | Ethyl oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl oxamate | |

CAS RN |

617-36-7 | |

| Record name | Ethyl oxamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oxamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oxamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9V7Y5CP6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ethyl Oxamate?

A1: Ethyl Oxamate has the molecular formula C4H7NO3 and a molecular weight of 117.11 g/mol.

Q2: Are there any spectroscopic studies characterizing Ethyl Oxamate?

A2: Yes, Photoelectron spectra of Ethyl Oxamate have been reported and assigned using a composite molecule approach. []

Q3: Can Ethyl Oxamate be used to synthesize N-Methyl Allylic Amines?

A3: Yes, Ethyl Oxamate serves as a reagent in a Mitsunobu reaction with allylic alcohols to synthesize N-Methyl Allylic Amines. This method provides a practical and scalable route to these important compounds, even in enantiopure form. []

Q4: How does Ethyl Oxamate react with Arylsulfonyl Isocyanates?

A4: Ethyl Oxamate undergoes a [2+2] cycloaddition reaction with Arylsulfonyl Isocyanates, specifically at the amide carbonyl moiety. This reaction produces a new class of sulfonamides known as N2-arylsulfonyl-N1, N1-disubstituted ethoxalamidines. []

Q5: Is Ethyl Oxamate involved in any biological processes?

A5: Research indicates that Ethyl Oxamate can inhibit sporulation in Bacillus cereus T. This inhibition appears to be related to the compound's effect on dipicolinic acid synthesis. Interestingly, Ethyl Oxamate allows sporulation but produces heat-sensitive spores. []

Q6: Can Ethyl Oxamate be used as a reagent in Gabriel synthesis?

A6: Yes, both N-Boc and N-CBz protected forms of Ethyl Oxamate act as effective Gabriel reagents. These protected compounds can couple with various halides, and subsequent deprotection with LiOH yields the corresponding N-protected amines. [, , , ]

Q7: What are the products of Ethyl Oxamate gas-phase elimination?

A7: Gas-phase elimination of Ethyl Oxamate proceeds through a decarbonylation step to yield ethyl carbamate. This intermediate further decomposes via two parallel pathways: a six-membered cyclic transition state producing carbamic acid and ethylene, and a four-membered cyclic transition state forming isocyanate and ethanol. [, ]

Q8: Can Ethyl Oxamate be hydrolyzed in an alkaline medium?

A8: Yes, Ethyl Oxamate undergoes alkaline hydrolysis via an irreversible first-order consecutive pathway. This process involves oxy-mono- and -di-anionic tetrahedral intermediates that dictate the rate-determining step. The hydrolysis rate is influenced by hydroxide ion concentration. []

Q9: How does Ethyl Oxamate behave as a ligand in coordination polymers?

A9: Studies show that derivatives of Ethyl Oxamate, specifically N,N'-5-carboxyl-1,3-phenylenebis(ethyl oxamate) (HEt2 L), can act as ligands in the formation of coordination polymers with Mn2+ and Cd2+ salts. This leads to diverse three-dimensional structures with interesting magnetic and luminescent properties. []

Q10: Is Ethyl Oxamate used in the synthesis of 1H-pyrazole-5-carboxamides?

A10: Yes, Dilithiated C(α), N-phenylhydrazones react with lithiated Ethyl Oxamate to form intermediates that, upon quenching and acid cyclization, yield substituted 1H-pyrazole-5-carboxamides. [, ]

Q11: Can Ethyl Oxamate be used to prepare 15N-labeled agricultural compounds?

A11: Yes, Ethyl Oxamate serves as a starting material for synthesizing 15N-enriched oxamide, a controlled-availability nitrogen fertilizer. This synthesis involves reacting 15N-labeled ammonia with Ethyl Oxamate. []

Q12: How do structural modifications of Ethyl Oxamate affect its interaction with Lactate Dehydrogenase (LDH)?

A12: Oxamic acid analogs, including Ethyl Oxamate, have been studied as LDH inhibitors. Research indicates that N-Ethyl Oxamate exhibits potent inhibition of LDH-C4, while N-Propyl Oxamate displays higher selectivity for this isozyme. Increasing the carbon chain length or incorporating branching generally reduces affinity and selectivity for LDH-C4. []

Q13: Have there been any computational studies on Ethyl Oxamate elimination reactions?

A13: Yes, ab initio calculations have been used to study the gas-phase elimination kinetics of Ethyl Oxamate and its derivatives. These studies provided insights into reaction pathways, transition states, and kinetic parameters, which align well with experimental data. []

Q14: What other applications of Ethyl Oxamate are being investigated?

A14: Current research explores Ethyl Oxamate's potential in various fields, including:

- Chemical Hybridizing Agent: Ethyl Oxamate derivatives are being investigated for their ability to induce male sterility in wheat, a valuable tool for heterosis breeding. []

- Metal-Organic Frameworks (MOFs): Amide-functionalized In-MOFs incorporating Ethyl Oxamate derivatives demonstrate promising applications in hydrocarbon separation and CO2 catalytic fixation due to their unique porous environments. []

- Synthesis of Heterocyclic Compounds: Ethyl Oxamate serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities, such as imidazo[2,1-c][1,2,4]triazine derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)

![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)